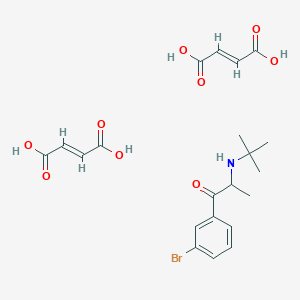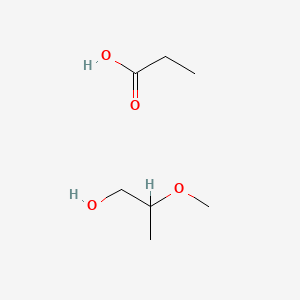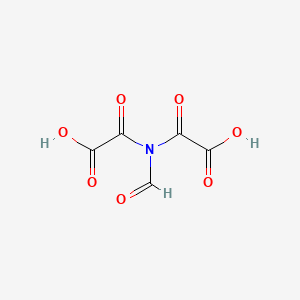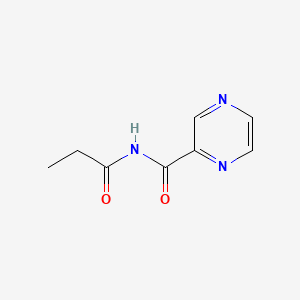
3'-Dechloro-3'-bromo Bupropion Fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bupropion is an atypical antidepressant and smoking cessation aid. The primary pharmacological action of bupropion is as a weak inhibitor of norepinephrine and dopamine reuptake .
Chemical Reactions Analysis
The specific chemical reactions involving “3’-Dechloro-3’-bromo Bupropion Fumarate” are not documented in the public domain. Bupropion undergoes extensive metabolism in the body to form several metabolites .Physical and Chemical Properties Analysis
The physical and chemical properties of “3’-Dechloro-3’-bromo Bupropion Fumarate” are not publicly available. Bupropion is a white, crystalline compound that is highly soluble in water .科学的研究の応用
Neuropharmacological Effects :
- Bupropion, a component of 3'-Dechloro-3'-bromo Bupropion Fumarate, shows significant effects on the neuronal activity of serotonin and norepinephrine but not dopamine neurons in the rat brain. Prolonged administration can alter the firing activity of dorsal raphe nucleus and locus coeruleus neurons. This may help in understanding its mechanism in treating depression (Mansari, Ghanbari, Janssen, & Blier, 2008) Mansari et al., 2008.
Pharmacodynamics and Toxicology :
- Studies on the bromide salt of bupropion indicate that it may have a lower potential to induce seizures compared to its hydrochloride salt, especially at higher doses. The bromide salt's impact on seizures was evaluated using electroencephalogram and behavioral assessments in rodents (Henshall, Dürmüller, White, Williams, Moser, Dunleavy, & Silverstone, 2009) Henshall et al., 2009.
Pharmacokinetics and Drug Metabolism :
- Bupropion hydroxylation has been suggested as a selective marker of rat CYP2B1 catalytic activity. This provides insights into the drug metabolism pathways of bupropion and its analogs, potentially aiding in understanding the pharmacokinetics of this compound (Pekthong, Desbans, Martin, & Richert, 2012) Pekthong et al., 2012.
Chemical Synthesis and Process Optimization :
- A scalable and commercially viable process for producing bupropion hydrochloride, which can be related to the synthesis of this compound, has been reported. This process is essential for the efficient and cost-effective production of the drug (Reddy, Reddy, Reddy, Rajitha, & Crooks, 2010) Reddy et al., 2010.
Enantioselective Effects and Detection Methods :
- Techniques for the enantioseparation of bupropion, a crucial component of this compound, have been developed using capillary electrophoresis. This is significant for understanding the chiral drug's behavior and for quality control in pharmaceutical formulations (Castro-Puyana, Lammers, Buijs, Gooijer, & Ariese, 2010) Castro-Puyana et al., 2010.
作用機序
Target of Action
The primary targets of 3’-Dechloro-3’-bromo Bupropion Fumarate are the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters are responsible for the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .
Mode of Action
3’-Dechloro-3’-bromo Bupropion Fumarate acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . It weakly inhibits the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters .
Biochemical Pathways
The compound affects the norepinephrine and dopamine pathways . By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing their downstream effects . Additionally, it has been suggested that bupropion has pro-inflammatory effects, potentially involving the TLR2/TLR4 and JAK2/STAT3 signaling pathways .
Pharmacokinetics
It is known that bupropion and its metabolites reach steady state within days
Result of Action
The inhibition of norepinephrine and dopamine reuptake results in prolonged neurotransmitter action, which can have various effects depending on the specific context . For instance, bupropion is used in the treatment of major depressive disorder (MDD), seasonal affective disorder (SAD), and as an aid to smoking cessation . It has also been suggested that bupropion has pro-inflammatory effects .
Action Environment
The action, efficacy, and stability of 3’-Dechloro-3’-bromo Bupropion Fumarate can be influenced by various environmental factors. For instance, the compound’s pro-inflammatory effects suggest that it might interact with the immune system . Therefore, factors such as the patient’s immune status and the presence of inflammation could potentially influence the compound’s action.
特性
IUPAC Name |
1-(3-bromophenyl)-2-(tert-butylamino)propan-1-one;(E)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.2C4H4O4/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;2*5-3(6)1-2-4(7)8/h5-9,15H,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOXRDZSQOHGEH-LVEZLNDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)NC(C)(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(NC(C)(C)C)C(=O)C1=CC(=CC=C1)Br.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy- (9CI)](/img/no-structure.png)




![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)
![[(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid](/img/structure/B583047.png)


